molecular formula C7H14N2O2 B13985541 Allyl (3-aminopropyl)carbamate

Allyl (3-aminopropyl)carbamate

Cat. No.: B13985541
M. Wt: 158.20 g/mol
InChI Key: CYNLFDUVNBBRKU-UHFFFAOYSA-N
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Description

Allyl (3-aminopropyl)carbamate: is a chemical compound with the molecular formula C7H15N2O2. It is a white crystalline solid that is soluble in water and has a relatively high stability under normal conditions . This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl (3-aminopropyl)carbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave acceleration and zirconium (IV)-catalyzed exchange processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Allyl (3-aminopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: Allyl (3-aminopropyl)carbamate is used as a building block in organic synthesis, particularly in the formation of carbamate-protected amines .

Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules.

Industry: Industrially, this compound is used in the production of polymers and coatings. It serves as a cross-linking agent and stabilizer in various formulations .

Comparison with Similar Compounds

Uniqueness: Allyl (3-aminopropyl)carbamate is unique due to its specific reactivity and stability, making it a valuable compound in both research and industrial applications. Its ability to undergo selective reactions under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

prop-2-enyl N-(3-aminopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLFDUVNBBRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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